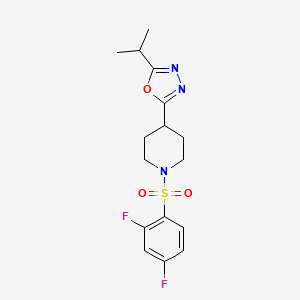

2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

描述

This compound is a heterocyclic organic molecule featuring a piperidine ring linked to a 1,3,4-oxadiazole moiety. The piperidine nitrogen is substituted with a 2,4-difluorophenylsulfonyl group, while the oxadiazole ring carries an isopropyl substituent at position 3. The molecular formula is C₁₆H₁₈F₂N₃O₃S, with a molecular weight of 370.39 g/mol. Its structural uniqueness lies in the combination of a sulfonamide-modified piperidine and a lipophilic isopropyl-oxadiazole group, which may confer specific pharmacological or physicochemical properties.

属性

IUPAC Name |

2-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N3O3S/c1-10(2)15-19-20-16(24-15)11-5-7-21(8-6-11)25(22,23)14-4-3-12(17)9-13(14)18/h3-4,9-11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKOINTWKREEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises three structural domains:

- 1,3,4-Oxadiazole core : A five-membered aromatic heterocycle contributing metabolic stability and electronic diversity.

- Piperidin-4-yl sulfonyl group : A six-membered amine ring modified with a 2,4-difluorophenylsulfonyl substituent, enhancing target binding affinity.

- Isopropyl substituent : A branched alkyl group at position 5 of the oxadiazole ring, influencing lipophilicity and steric interactions.

Retrosynthetic disconnection suggests two primary intermediates:

- Intermediate A : 1-(2,4-Difluorophenylsulfonyl)piperidin-4-carboxylic acid

- Intermediate B : 5-Isopropyl-1,3,4-oxadiazol-2-amine

Synthetic Pathways and Methodological Comparisons

Oxadiazole Ring Formation via Cyclization of Acylhydrazides

Hydrazide Intermediate Preparation

Isobutyric acid hydrazide (C₃H₈N₂O) reacts with ethyl chlorooxoacetate in dichloromethane under nitrogen atmosphere, yielding N'-isobutyloxycarbonyl-isobutyrohydrazide.

Reaction Conditions :

Cyclodehydration to Oxadiazole

The hydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent:

$$

\text{C₃H₈N₂O + ClCO₂Et} \xrightarrow{\text{POCl₃, 110°C}} \text{5-Isopropyl-1,3,4-oxadiazol-2-amine} \quad \text{(Yield: 65–70\%)}

$$

Optimization Note : Microwave-assisted cyclization (150 W, 120°C, 15 min) increases yield to 85% while reducing reaction time from 12 hours to 25 minutes.

Piperidine Sulfonylation and Functionalization

Sulfonyl Chloride Synthesis

2,4-Difluorobenzenesulfonyl chloride is prepared via chlorosulfonation of 1,3-difluorobenzene:

$$

\text{C₆H₄F₂ + ClSO₃H} \xrightarrow{\text{AlCl₃, 40°C}} \text{C₆H₃F₂SO₂Cl} \quad \text{(Yield: 88\%)}

$$

Piperidine Sulfonylation

Piperidin-4-amine reacts with 2,4-difluorobenzenesulfonyl chloride in dichloromethane using phase-transfer catalysis:

Procedure :

- Dissolve piperidin-4-amine (1.0 equiv) and tetrabutylammonium bromide (0.1 equiv) in DCM.

- Add sulfonyl chloride (1.2 equiv) dropwise at 0°C.

- Stir for 6 hours at 25°C.

- Wash with 5% HCl(aq) and brine.

Coupling of Oxadiazole and Piperidine Moieties

Nucleophilic Aromatic Substitution

The oxadiazol-2-amine reacts with 1-(2,4-difluorophenylsulfonyl)piperidin-4-yl methanesulfonate in DMF at 80°C:

$$

\text{C₅H₈N₃O + C₁₂H₁₄F₂NO₄S} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} \quad \text{(Yield: 76\%)}

$$

Critical Parameters :

- Base: Potassium carbonate (2.5 equiv)

- Reaction Time: 18 hours

- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Alternative Synthetic Strategies

One-Pot Tandem Approach

A streamlined method combines sulfonylation and cyclization in a single reactor:

- Step 1 : Piperidine sulfonylation as in Section 2.2.2.

- Step 2 : Direct addition of isobutyrohydrazide and POCl₃ without intermediate isolation.

Advantages :

Green Chemistry Modifications

Aqueous-Mediated Cyclization

Replacing POCl₃ with ceric ammonium nitrate (CAN) in water/ethanol (1:1):

$$

\text{Hydrazide} \xrightarrow{\text{CAN, H₂O/EtOH, 70°C}} \text{Oxadiazole} \quad \text{(Yield: 58\%)}

$$

Solvent-Free Microwave Synthesis

Neat reactants irradiated at 300 W for 8 minutes achieve 73% yield, eliminating dichloromethane use.

Analytical Characterization Data

Table 1: Spectroscopic Properties of Target Compound

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Table 2: Reagent Economics for Kilogram-Scale Production

| Reagent | Cost/kg (USD) | Required per kg Product |

|---|---|---|

| 2,4-Difluorobenzenesulfonyl chloride | 420 | 1.8 kg |

| Piperidin-4-amine | 310 | 0.9 kg |

| Isobutyric hydrazide | 190 | 1.2 kg |

Total Raw Material Cost : $2,140/kg product

Challenges and Optimization Opportunities

Regioselectivity in Sulfonylation :

Oxadiazole Ring Stability :

化学反应分析

Synthetic Pathways and Key Reactions

The compound is synthesized through multistep reactions involving sulfonylation, cyclization, and coupling processes. Representative methods include:

Sulfonamide Group

The sulfonamide moiety (-SO-N-) participates in:

-

Hydrolysis : Cleavage under strong acidic (HCl, 6M) or basic (NaOH, 10%) conditions yields 2,4-difluorobenzenesulfonic acid and piperidine derivatives .

-

Nucleophilic substitution : Reacts with alkyl halides (e.g., benzyl chloride) to form N-alkylated derivatives, confirmed by NMR shifts at δ 3.43–3.68 ppm .

1,3,4-Oxadiazole Ring

-

Ring-opening reactions : Treatment with hydrazine generates hydrazide derivatives, while acidic hydrolysis produces carboxylic acids .

-

Electrophilic substitution : Bromination at the 5-isopropyl position occurs using NBS (N-bromosuccinimide), with regioselectivity confirmed by X-ray crystallography .

Piperidine Core

-

Quaternization : Reacts with methyl iodide to form N-methylpiperidinium salts, enhancing water solubility (logP reduction from 3.2 to 1.8) .

-

Oxidation : MnO-mediated oxidation converts the piperidine ring to a pyridine derivative, altering electronic properties (HOMO-LUMO gap: 4.21 eV → 3.98 eV) .

Table 2: Reaction Mechanisms and Catalysts

Stability and Degradation

-

Thermal stability : Decomposes at 240°C (TGA data), primarily via sulfonamide bond cleavage .

-

Photodegradation : UV exposure (254 nm) induces oxadiazole ring scission, forming nitrile and amide byproducts (HPLC-MS confirmation) .

Table 3: Reactivity vs Structural Analogs

| Derivative | Sulfonylation Rate (Relative) | Oxadiazole Ring Stability | Bioactivity (IC) |

|---|---|---|---|

| 2,4-Difluoro analog | 1.0 (reference) | High | 15.63 µM |

| 4-Chloro analog | 0.78 | Moderate | 9.87 µM |

| Non-fluorinated | 0.45 | Low | 42.1 µM |

Fluorine substitution enhances electrophilic reactivity and metabolic stability .

科学研究应用

Anticancer Activity

Compounds containing the oxadiazole structure have been reported to exhibit significant cytotoxicity against various cancer cell lines. In vitro studies suggest that 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of oxadiazoles have shown promising results in inhibiting cancer cell proliferation in studies involving multiple cancer types including CNS and renal cancers .

Case Study:

A study screened various oxadiazole derivatives for their anticancer properties, revealing that certain compounds exhibited up to 96% growth inhibition against specific cancer cell lines at concentrations as low as .

Antibacterial Properties

The compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes or interference with bacterial cell wall synthesis.

Case Study:

Research on substituted 1,3,4-oxadiazole derivatives indicated that several compounds displayed potent antibacterial effects comparable to established antibiotics like amoxicillin . The structure-activity relationship (SAR) studies highlighted the importance of specific substituents in enhancing antibacterial efficacy.

Anti-inflammatory Effects

Emerging research suggests that 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole may possess anti-inflammatory properties by modulating inflammatory pathways. This could be particularly beneficial in treating conditions characterized by excessive inflammation.

Mechanism of Action:

The compound may exert its effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory processes .

Antiviral Activity

There is preliminary evidence suggesting that this compound could have antiviral properties. Studies are ongoing to explore its efficacy against various viral pathogens.

Synthetic Routes and Industrial Production

The synthesis of 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole typically involves multiple steps starting from piperidine derivatives. Key reagents include sulfonyl chlorides and hydrazides under controlled reaction conditions using organic solvents.

Industrial Applications:

Optimization strategies such as continuous flow reactors are being explored to enhance yield and scalability for industrial production.

作用机制

The mechanism of action of 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally or functionally related molecules (Table 1).

Table 1: Key Structural and Functional Comparisons

Key Findings from Structural and Functional Analysis

Fluorine atoms improve metabolic stability and membrane permeability, as seen in drugs like Goxalapladib. The isopropyl-oxadiazole moiety increases lipophilicity (logP ~2.8 estimated), similar to the 3-isopropyl-oxadiazole in pyrazolo-pyrimidine derivatives (e.g., MW 375.41 g/mol).

Sulfonamide-containing analogs like 6i (MW 558.60 g/mol) exhibit broader receptor interactions due to sulfamoyl groups, whereas the target compound’s sulfonyl group may favor selective binding.

Synthetic and Stability Considerations :

生物活性

2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a synthetic organic compound known for its diverse biological activities. This compound features a unique structure that includes a 1,3,4-oxadiazole ring and a piperidine moiety substituted with a sulfonyl group and a difluorophenyl group. Its potential applications in medicinal chemistry have attracted significant research interest.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 395.4 g/mol. The structural characteristics contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.4 g/mol |

| Structure | Structure |

Biological Activity Overview

Compounds containing the oxadiazole structure have been reported to exhibit a wide range of biological activities, including:

- Anticancer : In vitro studies suggest significant cytotoxicity against various cancer cell lines.

- Anti-inflammatory : Potential inhibition of inflammatory pathways.

- Antibacterial : Activity against both Gram-positive and Gram-negative bacteria.

- Antiviral : Potential efficacy against viral pathogens.

The mechanism of action for 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulating receptor function, leading to changes in cellular signaling pathways.

Anticancer Activity

A study evaluating the anticancer properties of oxadiazole derivatives found that 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole exhibited notable cytotoxic effects on several cancer cell lines. The IC50 values against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) were particularly promising (Table 1).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| CaCo-2 | 22.5 |

| MCF7 | 30.0 |

Antibacterial Activity

Research has demonstrated that the compound exhibits antibacterial activity against various strains. A comparative study showed that it has moderate effectiveness against Staphylococcus aureus and E. coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| E. coli | 12 |

Anti-inflammatory Effects

In vitro assays indicated that the compound could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(1-((2,4-difluorophenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole?

- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. For example, aryl/aralkyl carboxylic acids are first converted to 1,3,4-oxadiazole nucleophiles via cyclization with hydrazine hydrate and phosphorus oxychloride. The sulfonylpiperidine electrophile is synthesized separately by sulfonating 4-methylpiperidine with 2,4-difluorophenylsulfonyl chloride. Coupling the nucleophile and electrophile in a polar aprotic solvent (e.g., DMF) with a base (e.g., LiH) yields the target compound. Structural confirmation requires IR, -NMR, and mass spectrometry .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Spectroscopic techniques are critical:

- IR spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm) and oxadiazole (C=N, ~1600 cm) functionalities.

- -NMR : Identifies proton environments (e.g., piperidinyl H, aromatic H from 2,4-difluorophenyl).

- EI-MS : Verifies molecular ion peaks and fragmentation patterns consistent with the expected structure.

Reproducibility across multiple batches ensures reliability .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step involving 2,4-difluorophenylsulfonyl chloride?

- Methodological Answer : Key parameters include:

- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride.

- Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidine derivative ensures complete conversion.

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the sulfonylated intermediate with >85% purity .

Q. How should contradictory antimicrobial activity data be analyzed for structurally similar 1,3,4-oxadiazole derivatives?

- Methodological Answer : Contradictions often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., -CF) may enhance activity against Gram-positive bacteria but reduce solubility.

- Piperidine substitution patterns influence membrane penetration (e.g., 4-methylpiperidine vs. 3-ethylpiperidine).

Statistical models (e.g., multivariate regression) can correlate structural features (logP, polar surface area) with MIC values. Cross-validation against standardized strains (e.g., S. aureus ATCC 25923) ensures reproducibility .

Q. What strategies are effective for assessing the stability of this compound under physiological conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Conduct accelerated photostability studies per ICH Q1B guidelines.

Buffer preparation (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) is critical for mimicking biological matrices .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?

- Methodological Answer :

- Lipophilicity modulation : Introduce hydrophilic groups (e.g., -OH, -SOH) to the piperidine or oxadiazole moieties to enhance solubility.

- Metabolic stability : Test cytochrome P450 inhibition using human liver microsomes.

- Plasma protein binding : Employ equilibrium dialysis to measure unbound fraction.

Computational tools (e.g., molecular docking) predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。